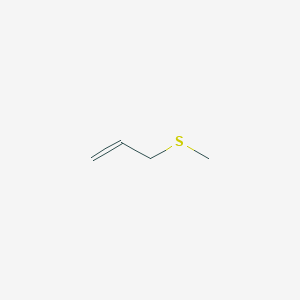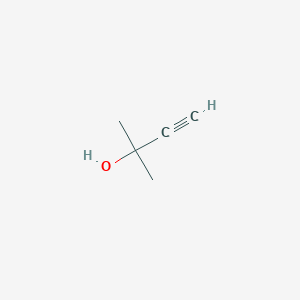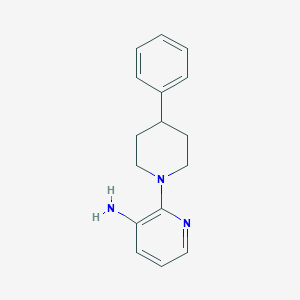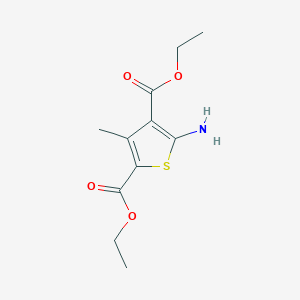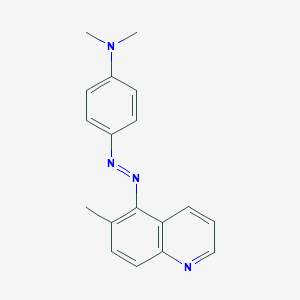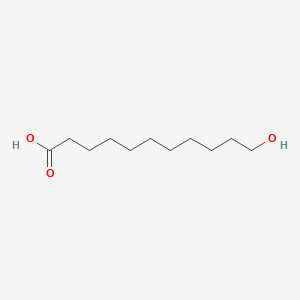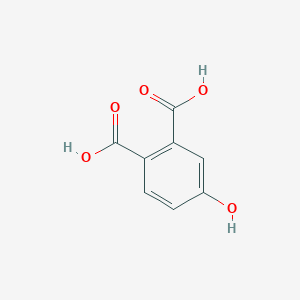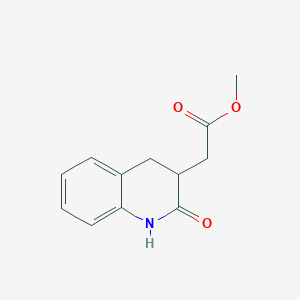
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate
Übersicht
Beschreibung
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is a compound that falls within the class of tetrahydroquinoline derivatives. These compounds have garnered interest due to their potential pharmacological properties, including anti-cancer activity. The compound's relevance is highlighted by its structural similarity to key biological molecules and its ability to interact with enzymes such as methionine synthase (MetS), which plays a role in the methylation processes essential for DNA synthesis and repair in tumor cells .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives can be achieved through various methods. One approach involves the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids, leading to the formation of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates . Another method includes the use of microwave irradiation to react aromatic aldehydes with dimedone and methyl acetoacetate, yielding methyl 2,7,7-trimethyl-5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate with high yields and in a short time . Additionally, a tandem reduction-reductive amination reaction starting from methyl (2-nitrophenyl)acetate has been developed to synthesize 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters .
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives can be elucidated using techniques such as X-ray structural analysis. For instance, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established using this method . NMR spectroscopy is another powerful tool used to determine the structure of these compounds, as demonstrated in the elucidation of the structure of methyl 2,7,7-trimethyl-5-oxo-4-(4-hydroxyphenyl-3-methoxy)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate .
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can undergo various chemical reactions. For example, thermal isomerization can lead to the formation of 4-acetoxy-1-benzyl-6-hydroxy-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolines. These compounds can further react with organic acids to yield 1,4-trans- and cis-4-acyloxy-1-benzyl derivatives, and with hydrohalic acids to afford 1-benzyl-5-halogeno-6-hydroxy-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives can be characterized using various analytical techniques. Spectroscopic and spectrometric methods provide insights into the electronic structure and functional groups present in the molecule. Thermal analyses, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), can be used to study the thermal stability and decomposition patterns of these compounds .
Wissenschaftliche Forschungsanwendungen
-
Synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines
- Application : This compound is used in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines .
- Method : The synthesis involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .
- Results : The method provides a novel one-pot synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines .
-
Synthesis of fused quinazolinone derivatives
- Application : This compound is potentially used in the synthesis of fused quinazolinone derivatives .
- Method : The method involves the synthesis of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems .
- Results : The synthesized compounds display unique biological activities .
-
Synthesis of 4-Hydroxy-2-quinolones
- Application : This compound could potentially be used in the synthesis of 4-Hydroxy-2-quinolones .
- Method : The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .
- Results : The synthesized compounds display unique biological activities .
-
Medicinal Chemistry of 1,2,3,4-tetrahydroisoquinoline Analogs
- Application : This compound could potentially be used in the synthesis of 1,2,3,4-tetrahydroisoquinoline analogs .
- Method : The method involves the synthesis of 1,2,3,4-tetrahydroisoquinoline analogs .
- Results : The synthesized compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
-
Synthesis of Coumarin Derivatives
- Application : This compound could potentially be used in the synthesis of coumarin derivatives .
- Method : The method involves the synthesis of coumarin derivatives .
- Results : The synthesized compounds have been proven to function as anti-coagulants, antibacterial agents, antifungal agents, biological inhibitors, chemotherapeutics and as bio-analytical reagents .
-
Synthesis of Imidazole Containing Compounds
- Application : This compound could potentially be used in the synthesis of imidazole containing compounds .
- Method : The method involves the synthesis of imidazole containing compounds .
- Results : The synthesized compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
Synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines
- Application : This compound could potentially be used in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines .
- Method : The synthesis involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .
- Results : The method provides a novel one-pot synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines .
-
Synthesis of N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles
- Application : This compound could potentially be used in the synthesis of N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles .
- Method : The method involves the synthesis of N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles .
- Results : The synthesized compounds display antimicrobial and anti-cancer activities .
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-11(14)7-9-6-8-4-2-3-5-10(8)13-12(9)15/h2-5,9H,6-7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPQVNZTFJUWLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


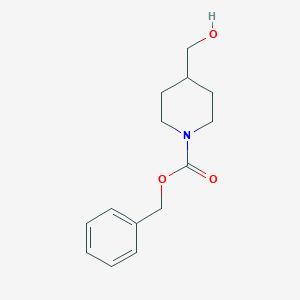
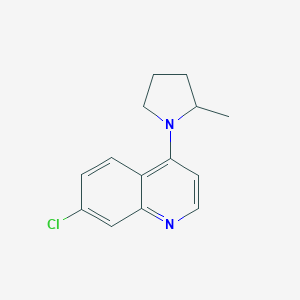
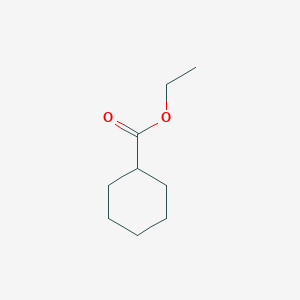
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)
